Flupentixol impurity D
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Overview
Description
Flupentixol impurity D, also known as 2-{2-{4-{3-[(EZ)-2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl}piperazin-1-yl}ethoxy}ethanol, is an impurity commonly found in flupentixol . It is used as a reference standard in laboratory tests .
Molecular Structure Analysis
The empirical formula of this compound is C25H29F3N2O2S . It has a molecular weight of 478.57 .Physical and Chemical Properties Analysis
This compound is a pharmaceutical primary standard . It is stored at a temperature of 2-8°C . More detailed physical and chemical properties are not provided in the search results.Safety and Hazards
The safety data sheet for flupentixol indicates that it is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . In case of ingestion, it is advised to rinse the mouth and seek medical attention if symptoms occur .
Mechanism of Action
Target of Action
Flupentixol, the parent compound of Flupentixol impurity D, is an antagonist of both D1 and D2 dopamine receptors . These receptors are primarily found in the brain and are involved in a variety of neurological processes, including motor control, cognition, learning, and reward.
Mode of Action
It is believed to work by blocking d1 and d2 dopamine receptors, thereby reducing the effects of dopamine in the brain . This can lead to changes in neurotransmission and result in the therapeutic effects seen in conditions like schizophrenia and depression .
Biochemical Pathways
Flupentixol’s antagonism of D1 and D2 dopamine receptors can affect several biochemical pathways. For instance, it can inhibit the PI3K/AKT pathway, which plays a crucial role in cell survival and proliferation . By inhibiting this pathway, Flupentixol can potentially reduce the survival of certain cancer cells .
Pharmacokinetics
Flupentixol is readily absorbed from the gastrointestinal tract . It is metabolized in the liver via sulfoxidation, dealkylation, and glucuronidation to form pharmacologically inactive metabolites . The mean systemic clearance of Flupentixol following oral administration is about 0.29 L/min .
Result of Action
The molecular and cellular effects of Flupentixol’s action are primarily seen in its ability to reduce the symptoms of schizophrenia and depression . By blocking D1 and D2 dopamine receptors, Flupentixol can help to balance the levels of dopamine in the brain, thereby reducing the symptoms of these conditions .
Biochemical Analysis
Biochemical Properties
Flupentixol impurity D, like Flupentixol, is likely to interact with dopamine receptors, specifically D1 and D2 . The nature of these interactions predominantly involves antagonism, which is the inhibition of normal receptor activity .
Cellular Effects
It is known that Flupentixol, the parent compound, can influence cell function by modulating dopamine-mediated cell signaling pathways . This modulation can potentially impact gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is not completely understood. It is likely to exert its effects at the molecular level through binding interactions with biomolecules, specifically dopamine receptors . This binding can lead to changes in gene expression and potentially influence enzyme activity .
Temporal Effects in Laboratory Settings
It is known that this compound is intended for use in laboratory tests only as specifically prescribed in the European Pharmacopoeia .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. It is known that the parent compound, Flupentixol, can cause extrapyramidal effects, mostly at doses greater than 10 mg .
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as Flupentixol, which is metabolized in the liver via sulfoxidation, dealkylation, and glucuronidation to form pharmacologically inactive metabolites .
Transport and Distribution
It is known that the highest levels of Flupentixol, the parent compound, are found in the lungs, liver, and spleen following administration .
Subcellular Localization
Given its likely interaction with dopamine receptors, it may be localized to areas of the cell where these receptors are present .
Properties
IUPAC Name |
2-[2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethoxy]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29F3N2O2S/c26-25(27,28)19-7-8-24-22(18-19)20(21-4-1-2-6-23(21)33-24)5-3-9-29-10-12-30(13-11-29)14-16-32-17-15-31/h1-2,4-8,18,31H,3,9-17H2/b20-5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLMZAAAQRUNKZ-SDPNRITHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCOCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCOCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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